1-(2-(((Trifluoromethyl)amino)methyl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(((Trifluoromethyl)amino)methyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a pyrrolidine ring
Preparation Methods
The synthesis of 1-(2-(((Trifluoromethyl)amino)methyl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Amination and Functionalization:
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(2-(((Trifluoromethyl)amino)methyl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(((Trifluoromethyl)amino)methyl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-(((Trifluoromethyl)amino)methyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to various biological effects .
Comparison with Similar Compounds
1-(2-(((Trifluoromethyl)amino)methyl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their functional groups and biological activities.
Trifluoromethylated Compounds: Other compounds containing the trifluoromethyl group, such as trifluoromethyl benzene, exhibit different chemical properties and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, amino group, and pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13F3N2O |
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Molecular Weight |
210.20 g/mol |
IUPAC Name |
1-[2-[(trifluoromethylamino)methyl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H13F3N2O/c1-6(14)13-4-2-3-7(13)5-12-8(9,10)11/h7,12H,2-5H2,1H3 |
InChI Key |
YILUYUDHUYTGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1CNC(F)(F)F |
Origin of Product |
United States |
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